molecular formula C21H22N2O2S2 B3001052 N-(2-methoxy-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941941-36-2

N-(2-methoxy-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B3001052
CAS RN: 941941-36-2
M. Wt: 398.54
InChI Key: GHNAJYBENFKGLW-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxy-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide" is a multifunctional molecule that is likely to possess a complex structure with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as thiazole rings and acetamide groups, which are known to exhibit a range of biological activities, including antitumor and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of amino-substituted thiophenes with cyanoacetate derivatives to yield cyanoacetamides, which serve as key precursors for further chemical transformations . These synthetic pathways typically exploit the reactivity of the cyanoacetamido moiety, leading to a variety of heterocyclic derivatives through reactions such as dipolar cyclization and condensation . The synthesis procedures are generally designed to be simple, involving one-pot reactions under mild conditions, which is advantageous for producing a diverse array of compounds efficiently .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, which provides detailed information about the crystal packing and molecular conformation . Density functional theory (DFT) calculations are often employed to optimize the molecular geometry and predict various properties, such as vibrational frequencies and molecular electrostatic potential (MEP) distributions . These studies help in understanding the conformational flexibility and electronic structure of the molecules, which are crucial for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by the presence of functional groups such as the thiazole ring and acetamide moiety. These groups can participate in various chemical reactions, leading to the formation of diverse heterocyclic systems with potential pharmacological properties . The reactivity can be modulated by the substitution pattern on the rings, which affects the electronic distribution and steric hindrance, thereby influencing the outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bonding, as seen in N-(benzo[d]thiazol-2-yl) acetamide derivatives, can significantly affect these properties by stabilizing the crystal structure and influencing the intermolecular interactions . The photophysical properties, such as fluorescence and absorption, are also affected by the molecular conformation and the nature of the substituents, which can be tailored to enhance the desired properties for specific applications .

Scientific Research Applications

Anticancer Potential

N-(2-methoxy-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide and related compounds have shown promising results in cancer research. Compounds like these have been studied for their selective cytotoxicity against various cancer cell lines. For instance, certain derivatives have demonstrated high selectivity and apoptosis-inducing capabilities in human lung adenocarcinoma cells, suggesting their potential as anticancer agents (Evren et al., 2019). Similar compounds have also been tested against a range of human tumor cell lines and found to exhibit considerable anticancer activity (Yurttaş et al., 2015).

Imaging and Diagnostic Applications

The compound has also been explored in the field of medical imaging. Studies have been conducted to evaluate its potential as an imaging probe for receptors in the brain, utilizing positron emission tomography (PET). Although some studies indicated limitations in tracer retention for specific receptor imaging, the research provides insight into the chemical's characteristics in biological systems (Prabhakaran et al., 2006).

Anti-Inflammatory and Antioxidant Activities

Research has shown that derivatives of N-(2-methoxy-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide possess anti-inflammatory and antioxidant properties. Specific compounds have demonstrated notable efficacy in inhibiting oxidative stress and inflammation, which is crucial for various therapeutic applications (Koppireddi et al., 2013).

Antimicrobial Properties

These compounds have also been investigated for their antimicrobial properties. Some synthesized derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Saravanan et al., 2010).

properties

IUPAC Name

N-(2-methoxy-4-methylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-14-4-7-16(8-5-14)12-26-21-22-17(13-27-21)11-20(24)23-18-9-6-15(2)10-19(18)25-3/h4-10,13H,11-12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNAJYBENFKGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

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